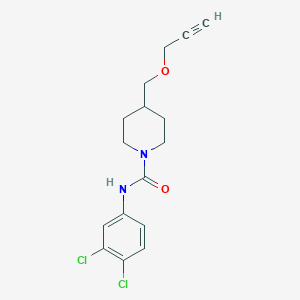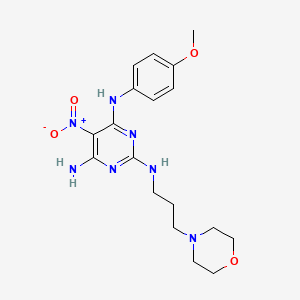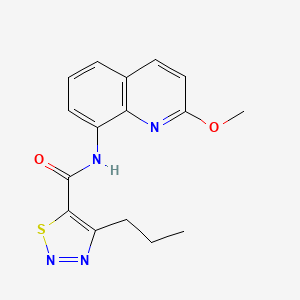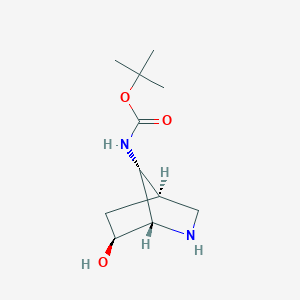
Schembl21330495
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schembl21330495 is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mechanism of Action
Target of Action
The compound has garnered attention from researchers due to its unique chemical structure and properties, but further studies are needed to identify its primary targets and their roles.
Mode of Action
The mode of action of Schembl21330495 is currently unknown due to the lack of specific information about its interaction with its targets
Result of Action
Typically, the effects of a compound at the molecular and cellular level can include changes in gene expression, alterations in cellular signaling pathways, or direct interactions with specific proteins or other molecules within the cell
Action Environment
. Environmental factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external environmental factors such as light, humidity, and temperature. These factors can influence how a compound interacts with its targets, its stability, and its overall efficacy.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Schembl21330495 in lab experiments is its specificity. This compound has been shown to have a high degree of specificity for certain kinases, which makes it a valuable tool for studying these enzymes in vitro. Additionally, Schembl21330495 has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also limitations to using Schembl21330495 in lab experiments. For example, the synthesis process for this compound is time-consuming and requires a high level of expertise. Additionally, the mechanism of action of Schembl21330495 is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on Schembl21330495. One potential area of research is the development of new synthetic methods for this compound. Additionally, researchers may continue to study the mechanism of action of Schembl21330495 in order to better understand its effects on various biological processes. Finally, researchers may explore the potential therapeutic applications of Schembl21330495, particularly in the field of cancer biology.
In conclusion, Schembl21330495 is a promising compound that has a wide range of potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. While there are limitations to using Schembl21330495 in lab experiments, the potential benefits of this compound make it a valuable area of research for the future.
Synthesis Methods
The synthesis of Schembl21330495 is a complex process that involves several steps. The compound is typically synthesized using a combination of organic chemistry techniques, including chemical synthesis, chromatography, and spectroscopy. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the synthesis process is time-consuming and requires a high level of expertise.
Scientific Research Applications
Schembl21330495 has a wide range of potential applications in scientific research. One of the primary uses of this compound is in the study of biological processes. Researchers have used Schembl21330495 to study the effects of various biochemical pathways, including the regulation of gene expression and the modulation of protein activity. This compound has also been used in the study of cancer biology, where it has been shown to have potential as a therapeutic agent.
properties
IUPAC Name |
tert-butyl N-[(1S,4R,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-8-6-4-7(14)9(8)12-5-6/h6-9,12,14H,4-5H2,1-3H3,(H,13,15)/t6-,7+,8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABBBXJFTRLKCT-BZNPZCIMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1NC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H]2C[C@@H]([C@H]1NC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138991159 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2792217.png)

![4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2792219.png)
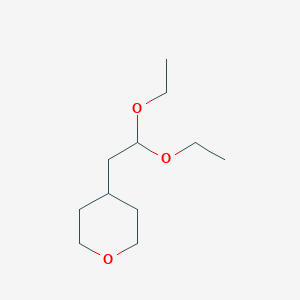
![Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B2792222.png)
![2-[2-(3-Hydroxy-propyl)-benzoimidazol-1-yl]-N-isopropyl-N-phenyl-acetamide](/img/structure/B2792224.png)
![2-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2792225.png)
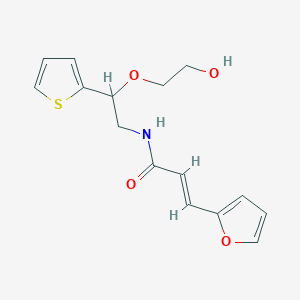
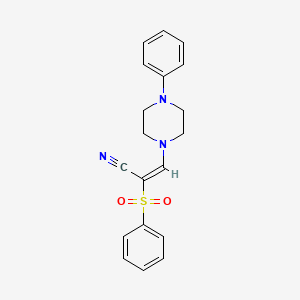
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2792229.png)
